1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure consists of a fused chromene-pyrrole-dione system with three key substituents:
- 1-(3-Allyloxyphenyl group: Introduces an electron-donating allyloxy moiety at the phenyl ring, enhancing solubility and enabling further functionalization via allyl-based reactions .
- 2-(Thiazol-2-yl) group: A nitrogen-sulfur heterocycle known for its role in medicinal chemistry, often associated with antimicrobial, anticancer, and kinase-inhibitory activities .
This compound was synthesized via a multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aryl aldehyde (3-allyloxybenzaldehyde), and a primary amine (thiazol-2-amine). The reaction proceeds under mild conditions (room temperature to 80°C) with a typical yield of 43–86% .
Properties
CAS No. |
634560-16-0 |
|---|---|
Molecular Formula |
C25H20N2O4S |
Molecular Weight |
444.51 |
IUPAC Name |
6,7-dimethyl-1-(3-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O4S/c1-4-9-30-17-7-5-6-16(13-17)21-20-22(28)18-11-14(2)15(3)12-19(18)31-23(20)24(29)27(21)25-26-8-10-32-25/h4-8,10-13,21H,1,9H2,2-3H3 |
InChI Key |
SWZZLHQBPWRKOK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)OCC=C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a chromeno-pyrrole framework with thiazole and allyloxy substituents. The synthesis typically involves the reaction of various precursors under specific conditions to yield the desired product. For instance, related compounds have been synthesized through condensation reactions involving thiazole derivatives and other aromatic systems, showcasing the versatility of synthetic pathways in creating such complex molecules .
Synthesis Example
A notable synthesis route involves the reaction of norcantharidin and 2-aminothiazole in the presence of a catalyst like 4-dimethylaminopyridine. The reaction proceeds in acetonitrile, leading to the formation of intermediates that can be further processed to yield the target compound .
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For example, pyrrole-based derivatives have shown effectiveness against various fungal strains such as Candida krusei. The Minimum Inhibitory Concentration (MIC) values of these compounds suggest potent antifungal activity comparable to established antifungal agents like ketoconazole .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). The MTT assay results indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .
Case Study: Cytotoxicity Assays
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 | 15 | Apoptosis induction |
| 2 | HepG2 | 20 | Cell cycle arrest |
| 3 | C6 | 18 | ROS generation |
The biological activity of This compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular metabolism.
- Induction of Apoptosis : Evidence indicates that certain derivatives trigger apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of thiazole and pyrrole moieties may contribute to antioxidant properties, which can mitigate oxidative stress in cells.
Scientific Research Applications
Synthetic Pathways
Recent advancements in synthetic methodologies have facilitated the production of this compound and its derivatives. A notable approach involves multicomponent reactions that yield a variety of substituted chromeno-pyrrole compounds. For example, a study demonstrated an efficient one-pot synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with a high success rate and good yields under mild conditions . This method not only enhances the accessibility of the compound but also allows for the introduction of diverse functional groups.
Biological Activities
The biological applications of 1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are particularly promising:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and growth.
- Antimicrobial Properties : Some analogs have shown significant antimicrobial activity against a range of pathogens. The thiazole moiety is known for enhancing bioactivity by potentially disrupting bacterial cell walls or inhibiting vital metabolic processes.
- Anti-inflammatory Effects : Compounds in this class have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting potential therapeutic roles in inflammatory diseases.
Case Studies
- Anticancer Research : A study explored the efficacy of chromeno-pyrrole derivatives against breast cancer cells. The results indicated that certain substitutions on the chromeno framework significantly enhanced cytotoxicity compared to non-substituted counterparts. The most active compounds were found to induce apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : In another investigation, a series of thiazole-containing chromeno-pyrroles were tested against Gram-positive and Gram-negative bacteria. The results showed that specific modifications led to improved activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
- Anti-inflammatory Mechanism : A recent publication detailed how specific derivatives could inhibit the NF-kB pathway in macrophages, leading to reduced production of inflammatory mediators. This suggests that these compounds could be further explored for therapeutic use in chronic inflammatory conditions such as rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (DHCPDs) and other heterocyclic systems.
Table 1: Structural and Functional Comparison
Key Observations
Substituent-Driven Reactivity: The allyloxy group in the target compound offers unique reactivity (e.g., click chemistry or radical additions) compared to simpler aryl groups (e.g., phenyl or chlorophenyl) .
Synthetic Efficiency :
- The target compound’s synthesis requires longer heating (1–2 hours) due to the electron-donating allyloxy group on the aryl aldehyde, whereas electron-deficient aldehydes (e.g., 4-chlorophenyl) react faster (15–20 minutes) .
- Yields (43–86%) are comparable to other DHCPDs but lower than imidazo-pyridines (51–55%), likely due to the complexity of the thiazole ring incorporation .
Physicochemical Properties :
- The 6,7-dimethyl groups increase logP values (~3.5 predicted) compared to unsubstituted DHCPDs (~2.1), enhancing membrane permeability but possibly reducing aqueous solubility .
- Thiazole-containing DHCPDs exhibit stronger UV absorption (λmax ~320 nm) than alkyl-substituted analogs (~280 nm), useful for analytical detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
